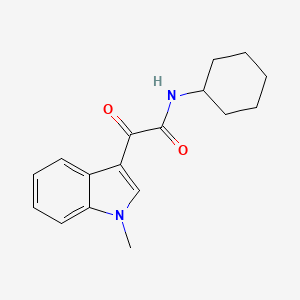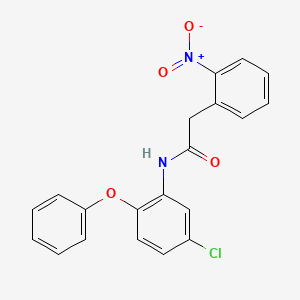
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
Descripción general
Descripción
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as CYIA, is a novel compound that has shown promising results in scientific research. It belongs to the class of oxoacetamide derivatives and has been synthesized using various methods. CYIA has been extensively studied for its mechanism of action and its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neuronal damage. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation, and to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway, the MAPK pathway, and the JAK/STAT pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one of the limitations of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of research could focus on the development of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives with improved potency and selectivity for specific target enzymes and signaling pathways. Another area of research could focus on the development of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide-based drug delivery systems for targeted delivery to cancer cells or inflamed tissues. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications in various disease conditions.
Conclusion
In conclusion, N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide) is a novel compound that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide and to determine its potential therapeutic applications in various disease conditions.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1-methylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-14(13-9-5-6-10-15(13)19)16(20)17(21)18-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWRAODGRKXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide](/img/structure/B4761261.png)
![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4761267.png)
![1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761277.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4761286.png)
![1-(2-methoxyphenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4761294.png)
![N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4761311.png)

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4761333.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4761339.png)

![N-(2,4-dichlorophenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4761355.png)
![2-{4-[(2-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4761365.png)